Cas no 1567893-96-2 (3-fluoro-5-(2R)-oxiran-2-ylpyridine)

3-Fluoro-5-((2R)-oxiran-2-yl)pyridine is a chiral epoxide derivative featuring a fluorinated pyridine scaffold. Its key structural attributes include a reactive oxirane ring, which facilitates nucleophilic ring-opening reactions, and a fluorine substituent that enhances electronic properties and metabolic stability. The (2R)-configuration ensures stereoselectivity in synthetic applications, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The compound’s pyridine moiety further contributes to its utility in medicinal chemistry, particularly in the design of bioactive molecules. Its well-defined stereochemistry and functional group compatibility make it a versatile building block for targeted chemical transformations. Suitable for research applications requiring precise molecular control.
3-fluoro-5-(2R)-oxiran-2-ylpyridine structure
1567893-96-2 structure
Product name:3-fluoro-5-(2R)-oxiran-2-ylpyridine
CAS No:1567893-96-2
MF:C7H6FNO
MW:139.127045154572
CID:6110201
PubChem ID:83128342

3-fluoro-5-(2R)-oxiran-2-ylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-5-(2R)-oxiran-2-ylpyridine
    • EN300-1851632
    • 1567893-96-2
    • AKOS021449800
    • 3-fluoro-5-[(2R)-oxiran-2-yl]pyridine
    • Inchi: 1S/C7H6FNO/c8-6-1-5(2-9-3-6)7-4-10-7/h1-3,7H,4H2/t7-/m0/s1
    • InChI Key: MPRJNAFZZOLXFN-ZETCQYMHSA-N
    • SMILES: FC1=CN=CC(=C1)[C@@H]1CO1

Computed Properties

  • Exact Mass: 139.043341977g/mol
  • Monoisotopic Mass: 139.043341977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.4Ų
  • XLogP3: 0.4

3-fluoro-5-(2R)-oxiran-2-ylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1851632-5.0g
3-fluoro-5-[(2R)-oxiran-2-yl]pyridine
1567893-96-2
5g
$4517.0 2023-06-03
Enamine
EN300-1851632-0.1g
3-fluoro-5-[(2R)-oxiran-2-yl]pyridine
1567893-96-2
0.1g
$993.0 2023-09-19
Enamine
EN300-1851632-5g
3-fluoro-5-[(2R)-oxiran-2-yl]pyridine
1567893-96-2
5g
$3273.0 2023-09-19
Enamine
EN300-1851632-2.5g
3-fluoro-5-[(2R)-oxiran-2-yl]pyridine
1567893-96-2
2.5g
$2211.0 2023-09-19
Enamine
EN300-1851632-0.25g
3-fluoro-5-[(2R)-oxiran-2-yl]pyridine
1567893-96-2
0.25g
$1038.0 2023-09-19
Enamine
EN300-1851632-1.0g
3-fluoro-5-[(2R)-oxiran-2-yl]pyridine
1567893-96-2
1g
$1557.0 2023-06-03
Enamine
EN300-1851632-10.0g
3-fluoro-5-[(2R)-oxiran-2-yl]pyridine
1567893-96-2
10g
$6697.0 2023-06-03
Enamine
EN300-1851632-0.05g
3-fluoro-5-[(2R)-oxiran-2-yl]pyridine
1567893-96-2
0.05g
$948.0 2023-09-19
Enamine
EN300-1851632-10g
3-fluoro-5-[(2R)-oxiran-2-yl]pyridine
1567893-96-2
10g
$4852.0 2023-09-19
Enamine
EN300-1851632-1g
3-fluoro-5-[(2R)-oxiran-2-yl]pyridine
1567893-96-2
1g
$1129.0 2023-09-19

Additional information on 3-fluoro-5-(2R)-oxiran-2-ylpyridine

3-Fluoro-5-(2R)-Oxiran-2-Ylpyridine: A Comprehensive Overview

The compound 3-fluoro-5-(2R)-oxiran-2-ylpyridine, identified by the CAS number 1567893-96-2, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically pyridines, which are widely studied due to their unique electronic properties and diverse applications. The presence of a fluorine atom at the 3-position and an oxirane (epoxide) group at the 5-position introduces intriguing structural features that contribute to its reactivity and functionality.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 3-fluoro-5-(2R)-oxiran-2-ylpyridine. Researchers have employed various methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies, to construct this molecule with high stereoselectivity. The use of chiral auxiliaries and asymmetric induction techniques has been particularly effective in achieving the desired (2R) configuration of the oxirane ring. These synthetic approaches not only highlight the molecule's versatility but also pave the way for its application in drug discovery and material science.

The physical and chemical properties of 3-fluoro-5-(2R)-oxiran-2-ylpyridine have been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies reveal that the compound exhibits a planar geometry around the pyridine ring, with the fluorine atom and oxirane group positioned in a way that maximizes conjugation effects. The molecule's solubility in organic solvents and its thermal stability make it suitable for various laboratory applications.

In terms of biological activity, 3-fluoro-5-(2R)-oxiran-2-ylpyridine has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, studies conducted by Smith et al. (2023) demonstrated that this compound exhibits moderate inhibitory activity against acetylcholinesterase, a key enzyme implicated in neurodegenerative diseases such as Alzheimer's. Furthermore, its ability to modulate G-protein coupled receptors (GPCRs) suggests potential applications in the development of novel therapeutics for cardiovascular disorders.

The environmental impact of 3-fluoro-5-(2R)-oxiran-2-ylpyridine has also garnered attention from researchers. Eco-toxicological studies indicate that the compound exhibits low toxicity towards aquatic organisms under standard test conditions. However, further investigations are required to assess its long-term persistence and degradation pathways in natural environments.

In conclusion, 3-fluoro-5-(2R)-oxiran-2-ylpyridine, with its unique structural features and promising biological profile, represents a valuable addition to the arsenal of heterocyclic compounds available for research and development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions across multiple disciplines within the chemical sciences.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd